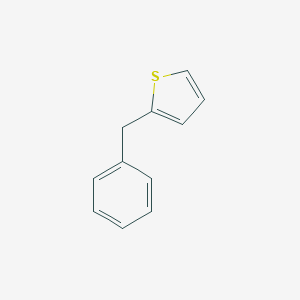

2-Benzylthiophene

説明

Significance of Thiophene Scaffolds in Modern Organic Chemistry

Thiophene and its derivatives are fundamental building blocks in contemporary organic chemistry. mdpi.comespublisher.com The thiophene nucleus is a five-membered aromatic ring containing a sulfur atom, a structure that confers upon it a unique combination of stability and reactivity. mdpi.comnih.gov This scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Beyond pharmaceuticals, thiophene-based materials have found extensive applications in materials science, particularly in the development of organic electronics. researchgate.net Their excellent electrical properties have led to their use in organic thin-film transistors, photovoltaics, and other light-driven applications. mdpi.com The ability to easily functionalize the thiophene ring at various positions allows for the fine-tuning of its electronic and physical properties, making it a versatile component in the design of novel materials. mdpi.com

Structural Characteristics and Chemical Versatility of the 2-Benzylthiophene Moiety

The this compound molecule consists of a planar thiophene ring attached to a benzyl group via a methylene bridge. This arrangement allows for a degree of rotational freedom, influencing the compound's conformational preferences and its interactions with other molecules. The benzyl group itself introduces an additional aromatic system, which can participate in π-stacking interactions and provides further sites for chemical modification.

The chemical versatility of this compound is a direct result of its constituent parts. The thiophene ring is susceptible to electrophilic substitution reactions, with a preference for substitution at the 5-position. researchgate.net The benzyl group, on the other hand, can undergo reactions typical of aromatic hydrocarbons, such as electrophilic substitution on the phenyl ring. The methylene bridge provides a handle for oxidation or other transformations. This combination of reactive sites makes this compound a highly adaptable precursor for the synthesis of a diverse range of derivatives with tailored properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H10S | lookchem.com |

| Molecular Weight | 174.26 g/mol | lookchem.com |

| Melting Point | 34-36 °C | |

| Boiling Point | 259.2 °C at 760 mmHg | lookchem.com |

| Flash Point | 80.1 °C | lookchem.com |

| Density | 1.1 g/cm³ | lookchem.com |

特性

IUPAC Name |

2-benzylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGIYLLXBOUILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157000 | |

| Record name | Thiophene, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13132-15-5 | |

| Record name | Thiophene, 2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2-benzylthiophene and Its Derivatized Analogues

Direct C-H Benzylation of Thiophene Systems

Directly functionalizing the carbon-hydrogen bonds of thiophene offers an atom-economical route to 2-benzylthiophene analogues, circumventing the need for pre-functionalized starting materials. sustech.edu.cn

Friedel-Crafts Type Alkylation Protocols

The Friedel-Crafts alkylation represents a classic method for forming carbon-carbon bonds with aromatic systems. However, its application to electron-rich heterocycles like thiophene presents challenges, including the potential for polymerization and lack of regioselectivity. stackexchange.com The instability of the thiophene ring in the presence of strong Lewis acids like aluminum chloride can lead to undesirable side reactions and lower yields of the desired alkylated products. google.com

Despite these hurdles, Friedel-Crafts benzylation can be achieved under specific conditions. The choice of catalyst is crucial, with alternatives to aluminum chloride, such as boron trifluoride, being explored to mitigate side reactions. google.comethz.ch Research has shown that while acetylation and benzoylation of thiophene can be highly regiospecific, other substitution reactions often result in a mixture of 2- and 3-substituted products. researchgate.net The development of cleaner and more selective Friedel-Crafts approaches often involves the use of less harsh Lewis acids and optimized reaction conditions to avoid the decomposition of the thiophene ring. ethz.ch

| Catalyst System | Alkylating Agent | Key Features |

| Lewis Acids (e.g., AlCl₃) | Benzyl Halides | Prone to side reactions and polymerization with thiophene. stackexchange.comgoogle.com |

| Boron Trifluoride (BF₃) | Benzyl Halides | A milder alternative to AlCl₃, potentially reducing side reactions. google.com |

| Trifluoromethanesulfonic acid, AlCl₃/CH₃NO₂ | Intramolecular Cyclization | Used for the synthesis of fused thiophene systems. researchgate.net |

This table summarizes catalyst systems used in Friedel-Crafts type alkylations of thiophene, highlighting their general characteristics.

Organocatalytic and Metal-Free Benzylation Strategies

In recent years, organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysts. researchgate.netmetu.edu.tr These methods utilize small organic molecules to catalyze reactions, often with high enantioselectivity. rsc.org For the benzylation of thiophenes, metal-free approaches offer the advantage of avoiding toxic metal residues in the final products. acs.org

Visible-light-catalyzed direct C-H alkylation of arenes, including thiophene, using olefins as alkylating agents has been developed as a metal-free method. sustech.edu.cn This approach is notable for its mild reaction conditions and high atom economy. Additionally, salicylic acid derivatives have been employed as organocatalysts for the oxidative coupling of benzylamines, which can be extended to the synthesis of related heterocyclic structures. acs.org

Transition Metal-Catalyzed Cross-Coupling Approaches to this compound Derivatives

Transition metal catalysis provides a robust and versatile platform for the synthesis of this compound and its derivatives, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Allylic Alkylation Reactions

Palladium-catalyzed allylic alkylation is a well-established method for constructing C(sp³)–C(sp³) bonds. nih.gov In the context of synthesizing derivatives of this compound, this reaction can be employed to introduce an allyl group to a benzylthiophene precursor. For instance, this compound can act as a pronucleophile in palladium-catalyzed allylic substitution reactions, leading to the corresponding allylated product in high yield. nih.gov The development of these reactions has expanded the scope of applicable nucleophiles, including those derived from various heterocyclic methanes. nih.gov

| Nucleophile | Electrophile | Catalyst System | Yield |

| This compound | Allyl Electrophile | Pd(0) / NaN(SiMe₃)₂ | 93% nih.gov |

This table presents an example of a palladium-catalyzed allylic alkylation involving this compound, detailing the components and resulting yield.

Nickel-Catalyzed Cross-Electrophile Coupling Pathways

Nickel-catalyzed cross-electrophile coupling has gained prominence as a cost-effective alternative to palladium-based systems for forging carbon-carbon bonds. conicet.gov.ar These reactions typically couple two different electrophiles, such as an aryl halide and an alkyl halide. nih.gov This methodology has been successfully applied to the synthesis of 2-alkylated pyridines and can be extended to other heterocyclic systems. nih.gov The development of electroreductive cross-electrophile coupling offers a green and efficient route for constructing C-C bonds under mild conditions, avoiding the use of stoichiometric reductants. rsc.org Nickel catalysis is particularly effective in coupling heteroaryl chlorides with aryl bromides, showcasing broad functional-group tolerance. chemrxiv.org Furthermore, nickel-catalyzed cross-coupling has been utilized to synthesize skipped polyenes by reacting allyl trifluoroacetates with vinyl bromides. smith.edu

| Heteroaryl Electrophile | Alkyl/Aryl Electrophile | Catalyst System | Key Features |

| 2-Chloropyridines | Alkyl Bromides | Ni / Bathophenanthroline | Synthesis of 2-alkylated pyridines. nih.gov |

| Aryl Iodides | Alkyl Halides/Propyl Chloroformate | Ni / Electroreductive | Green synthesis of alkyl aryl ketones. rsc.org |

| Heteroaryl Chlorides | Aryl Bromides | NiBr₂ / Terpyridine or Bipyridine | Selective cross-coupling at equimolar substrate ratios. chemrxiv.org |

| Allyl Trifluoroacetates | Vinyl Bromides | Ni / 4,4'-Dimethoxy-2,2'-bipyridine | Synthesis of skipped polyenes. smith.edu |

This table highlights various nickel-catalyzed cross-electrophile coupling reactions, indicating the types of electrophiles coupled and the catalyst systems employed.

Suzuki-Miyaura, Stille, and Negishi Coupling for Thiophene Ring Functionalization

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-C bonds, typically between an organoboron compound and an organic halide. wikipedia.orglibretexts.org It is widely used to synthesize substituted biphenyls and other conjugated systems. wikipedia.org The synthesis of 2-arylthiophenes can be efficiently achieved via Suzuki-Miyaura coupling of a bromothiophene with an arylboronic acid, often with high yields. rasayanjournal.co.in The reaction conditions are generally mild and tolerant of various functional groups. The synthesis of 2-[4-(bromomethyl)benzyl]thiophene, for example, can be accomplished by coupling 2-thiopheneboronic acid with a suitable benzyl bromide derivative.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. wikipedia.org This method is versatile for creating C(sp²)-C(sp²) bonds and has been utilized in the synthesis of conjugated polymers incorporating thiophene units. osti.govwiley-vch.de For instance, the coupling of 2,5-bis(tri-n-butyltin)-thiophene with a diiodobenzene derivative yields a poly(phenylene-co-thiophene). osti.gov The reaction is known for its tolerance to a wide range of functional groups. wikipedia.org

Negishi Coupling: This reaction employs a palladium or nickel catalyst to couple an organozinc compound with an organic halide or triflate. wikipedia.orgillinois.edu A key advantage of the Negishi coupling is its ability to form bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org This methodology has been applied to the synthesis of 2,5-bis(2′-thienyl)silole by coupling a dizincated silole intermediate with 2-bromothiophene. taylorandfrancis.com While highly reactive, the air and moisture sensitivity of organozinc reagents can be a practical limitation. taylorandfrancis.com

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic Halide/Triflate | Palladium wikipedia.org |

| Stille | Organotin (Organostannane) | Organic Halide/Triflate | Palladium wikipedia.org |

| Negishi | Organozinc | Organic Halide/Triflate | Palladium or Nickel wikipedia.org |

This table provides a comparative overview of the key components for the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.

Cyclization Reactions for De Novo Thiophene Ring Formation Incorporating Benzyl Moieties

The creation of the thiophene ring itself is a fundamental approach to synthesizing this compound derivatives. These de novo methods build the heterocyclic core from acyclic precursors that already contain the necessary benzyl fragment.

The cyclization of functionalized alkynes that bear a sulfur-containing nucleophile is a powerful and atom-economical method for constructing thiophene rings. mdpi.com This strategy involves the intramolecular nucleophilic attack of a sulfur-based group onto an activated alkyne. The benzyl group can be incorporated into the alkyne substrate at a position that ultimately becomes the C2-position of the thiophene ring.

Metal-catalyzed heterocyclization is a common approach, where the metal catalyst activates the triple bond towards nucleophilic attack. mdpi.com For instance, (Z)-1-en-3-ynyl sulfides can be converted into substituted thiophenes. mdpi.com By designing substrates where the benzyl group is attached to the alkyne terminus, 2-benzylthiophenes can be selectively synthesized. Another route involves the reaction of 1,3-butadiynes with a sulfur source like CS₂/KOH, which generates a trithiocarbonate anion (CS₃²⁻) in situ, leading to 2,5-disubstituted thiophenes. organic-chemistry.org

A metal-free alternative involves the base-promoted cyclization of (Z)-2-en-4-yne-1-thiolate derivatives, which can be generated in situ from the corresponding acetates. mdpi.com Furthermore, the trisulfur radical anion (S₃•⁻), generated from elemental sulfur, can add to alkynes, initiating a sequence that leads to thiophene formation. organic-chemistry.org These methods offer versatile pathways to the thiophene core, with the potential for benzyl group incorporation.

Table 1: Selected Cyclization Strategies for Thiophene Synthesis from Alkynes

| Starting Material Type | Reagents/Catalyst | Product Type | Ref. |

|---|---|---|---|

| Functionalized Alkynes | Metal Catalyst (e.g., Pd, Cu) | Substituted Thiophenes | mdpi.com |

| 1,3-Butadiynes | CS₂ / KOH | 2,5-Disubstituted Thiophenes | organic-chemistry.org |

| (Z)-2-en-4-yne-1-thiolates | Base | 2,4-Disubstituted Thiophenes | mdpi.com |

The Gewald reaction is a multicomponent condensation that provides a highly efficient route to 2-aminothiophenes. organic-chemistry.orgmdpi.com This one-pot synthesis typically involves a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. organic-chemistry.orgmdpi.com To generate 2-benzyl-substituted aminothiophenes, a ketone bearing a benzyl group, such as benzylacetone or a related phenyl-substituted ketone, can be employed as the carbonyl component.

The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur to form a thio-adduct, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product. mdpi.comthieme-connect.com A variety of catalysts have been developed to improve the efficiency and conditions of the Gewald reaction, including the use of ionic liquids, L-proline, and solid-supported bases. thieme-connect.com Mechanochemical methods, utilizing high-speed ball milling, have also been reported to promote the reaction under solvent-free conditions. mdpi.com The synthesis of compounds like Ethyl 2-amino-5-benzylthiophene-3-carboxylate demonstrates the direct applicability of this reaction for creating precursors with the desired this compound framework. matrixscientific.com

Table 2: Examples of Gewald Reaction Conditions

| Carbonyl Compound | Nitrile Component | Catalyst/Conditions | Product Feature | Ref. |

|---|---|---|---|---|

| Ketone/Aldehyde | Malononitrile | Nano-ZnO, 100 °C | 2-Aminothiophene | nih.gov |

| Ketone | Ethyl Cyanoacetate | Piperidinium Borate | 2-Aminothiophene | thieme-connect.com |

| Aryl Ketone | Ethyl Cyanoacetate | Morpholine, Ball-milling, 120 °C | 4-Aryl-2-aminothiophene | mdpi.com |

Cyclization of Sulfur-Containing Alkyne Substrates

Post-Synthetic Functionalization and Derivatization of the this compound Core

Once the this compound scaffold is obtained, its chemical utility can be expanded through various functionalization reactions targeting either the thiophene ring or the benzyl moiety. These transformations are crucial for structure-activity relationship studies and the development of novel derivatives.

The introduction of halogen atoms onto the thiophene ring is a valuable transformation, as the resulting halo-thiophenes are versatile intermediates for cross-coupling reactions. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic halogenation. However, controlling the regioselectivity, particularly in a substituted system like this compound, is key. The C5 position is typically the most reactive site for electrophilic substitution.

Recent studies have shown that dienyl sulfethers, prepared from a this compound precursor, can undergo unprecedented regioselective C-H functionalization and halogenation. acs.org In these cases, copper(II) halides (CuX₂) can mediate the selective introduction of a halogen atom. acs.org The mechanism for this transformation can involve a single electron transfer (SET) process. acs.org This type of directed or specific reactivity allows for the precise modification of the thiophene core, providing access to complex structures that might be otherwise difficult to synthesize. acs.org

Amide and sulfonamide functionalities are prevalent in medicinal chemistry. These groups can be introduced onto the this compound core through several synthetic routes.

Carboxamidation: If a carboxylic acid derivative of this compound is available (e.g., 5-benzylthiophene-2-carboxylic acid ), standard amide coupling reactions can be employed. This involves activating the carboxylic acid (e.g., to an acid chloride or using coupling agents like HATU or EDC) followed by reaction with a desired amine. This approach leads to compounds such as N-benzylthiophene-2-carboxamide derivatives. bldpharm.com

Sulfonamidation: The sulfonamide group can be introduced by reacting a thiophenesulfonyl chloride with an amine or by coupling a halosubstituted thiophene with a sulfonamide. For example, N-benzylthiophene-2-sulfonamide has been prepared from 2-thiophenesulfonamide and benzyl alcohol via a manganese-catalyzed N-alkylation. researchgate.net More advanced methods involve transition metal-catalyzed cross-coupling reactions. A photosensitized nickel-catalyzed method has been developed for the efficient C-N bond formation between aryl halides and sulfonamides, a technology applicable to halogenated 2-benzylthiophenes. nih.govprinceton.edu This dual catalysis process allows for the coupling of a broad range of sulfonamides with aryl electrophiles under relatively mild conditions. nih.gov

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.org The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent. jk-sci.comwikipedia.org

Thiophene is a suitable substrate for the Vilsmeier-Haack reaction, with formylation occurring preferentially at the C2 or C5 position. jk-sci.com For this compound, the reaction is expected to direct formylation to the C5 position. This was demonstrated in a multi-step synthesis where a thiophene sulfide, derived from this compound, was successfully formylated at the available C5 position using Vilsmeier-Haack conditions to yield the corresponding aldehyde. acs.orgnih.gov This aldehyde is a versatile intermediate that can be further transformed, for example, through reduction to an alcohol, oxidation to a carboxylic acid, or conversion into other functional groups, significantly increasing the molecular diversity of the this compound scaffold. nih.gov

Application of Borrowing Hydrogen Catalysis for Selective Alkylation

The selective alkylation of aromatic and heteroaromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the various strategies developed, borrowing hydrogen (BH) catalysis has emerged as a powerful and sustainable approach for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. acs.orgbeilstein-journals.org This methodology utilizes readily available and environmentally benign alcohols as alkylating agents, with water being the sole byproduct, thus adhering to the principles of green chemistry. beilstein-journals.orgcardiff.ac.uk

The BH process is typically catalyzed by transition-metal complexes and involves a three-step sequence: (i) the catalyst "borrows" hydrogen from an alcohol to generate a reactive carbonyl intermediate and a metal-hydride species; (ii) the carbonyl compound participates in a condensation reaction with a nucleophile; and (iii) the resulting unsaturated intermediate is hydrogenated by the metal-hydride, returning the "borrowed" hydrogen and regenerating the active catalyst. acs.orgbeilstein-journals.org

While the direct C-H alkylation of the thiophene ring in this compound via borrowing hydrogen catalysis is not extensively documented, the principles of this methodology have been successfully applied to the alkylation of various thiophene-containing molecules. These examples provide valuable insights into the potential for developing selective alkylation strategies for this compound and its derivatized analogues.

Research has demonstrated the feasibility of using thiophene-containing alcohols as alkylating agents in BH reactions. For instance, in an iron-catalyzed C-alkylation of oxindoles, thiophene-2-ylmethanol was effectively employed as the alkylating partner, affording the corresponding 3-alkylated oxindole in high yield. nih.gov This highlights the stability of the thiophene moiety under these catalytic conditions and its potential to be incorporated into more complex structures.

Furthermore, ruthenium- and iridium-based catalysts have shown significant promise in the alkylation of various substrates using thiophene-containing alcohols. A ruthenium pincer complex has been utilized for the selective monoalkylation of aromatic and heteroaromatic amines with a range of primary alcohols, including 2-thiophenemethanol, with good to excellent yields. nih.govacs.org Similarly, an iridium-based catalytic system has been shown to effectively alkylate the methyl group of N-heteroaromatic compounds using 2-thiophenemethanol as the C-alkylating reagent. mdpi.com

The following tables summarize key research findings on the alkylation of various substrates using thiophene-containing alcohols, showcasing the versatility of the borrowing hydrogen approach.

Table 1: Iron-Catalyzed C-Alkylation of Oxindole with Thiophene-2-ylmethanol nih.gov

| Catalyst | Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| (Cyclopentadienone)iron carbonyl complex | Oxindole | Thiophene-2-ylmethanol | K3PO4 | Toluene | 110 | 24 | 84 |

Table 2: Ruthenium-Catalyzed N-Alkylation of Amines with 2-Thiophenemethanol acs.org

| Catalyst | Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ru(II)-CNN pincer complex | Aniline | 2-Thiophenemethanol | KOt-Bu | Toluene | 110 | 24 | 86 |

| Ru(II)-CNN pincer complex | 2-Aminopyridine | 2-Thiophenemethanol | KOt-Bu | Toluene | 110 | 24 | 71 |

Table 3: Iridium-Catalyzed C-Alkylation of 2-Methylpyrazine with 2-Thiophenemethanol mdpi.com

| Catalyst | Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| [Cp*IrCl2]2 | 2-Methylpyrazine | 2-Thiophenemethanol | NaOt-Bu | Dioxane | 100 | 24 | 67 |

These findings collectively suggest that the borrowing hydrogen methodology is a viable and powerful tool for the functionalization of molecules containing a thiophene ring. The development of specific catalytic systems for the direct and selective C-H alkylation of the thiophene core in this compound and its derivatives represents a promising avenue for future research, offering a sustainable and efficient route to novel and complex thiophene-based compounds.

Mechanistic Investigations and Reaction Kinetics of 2-benzylthiophene Transformations

Exploration of Radical Reaction Pathways

Radical reactions offer unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-benzylthiophene, these reactions are pivotal for synthesizing complex molecules.

Single-Electron Transfer (SET) Mechanisms in Cross-Coupling

Single-electron transfer (SET) is a fundamental step in many cross-coupling reactions, initiating radical chain processes. rsc.org In the case of this compound, SET mechanisms are employed in reactions such as the coupling of aryl Grignard reagents with aryl halides. rsc.org This process begins with the transfer of a single electron from the Grignard reagent to the aryl halide, generating an anion radical of the aryl halide and initiating a radical chain reaction. rsc.org This approach can also be utilized in cathodic cross-coupling reactions, where an electron from a cathode activates an aryl halide, which can then react with arenes like this compound without the need for transition metal catalysts. mdpi.com

Recent research has also highlighted the role of bismuth in mediating SET processes for C-N cross-coupling reactions, which could be applicable to nitrogen-containing derivatives of this compound. researchgate.net These reactions proceed through a Bi(I)/Bi(II) or Bi(I)/Bi(II)/Bi(III) radical redox cycle. researchgate.net

Radical-Mediated Defluorinative Processes

While specific research on radical-mediated defluorinative processes for this compound is not extensively documented in the provided results, the principles of such reactions can be inferred from related studies. For instance, silyl radical-mediated cross-coupling of aryl fluorides has been demonstrated for the synthesis of various biaryls. rsc.org This type of reaction could potentially be adapted for the defluorinative functionalization of fluorinated this compound derivatives. The process typically involves the generation of a silyl radical, which then reacts with the aryl fluoride.

Elucidation of Transition State Geometries in Catalytic Cycles

The geometry of the transition state in a catalytic cycle is a critical factor that influences the reaction rate and selectivity. Computational methods, such as Density Functional Theory (DFT), are often employed to model these transient structures. mdpi.com For reactions involving this compound, understanding the transition state can help in designing more efficient catalysts. For example, in palladium-catalyzed cross-coupling reactions, the structure of the palladium complex with its ligands and the substrates (e.g., a this compound derivative and a coupling partner) at the transition state determines the energy barrier of the reaction. frontiersin.org The arrangement of the reacting molecules in the transition state dictates the stereochemical outcome of the reaction, which is particularly important in asymmetric synthesis. libretexts.orgchemistrydocs.com

Kinetic Studies and Determination of Rate-Limiting Steps

For a hypothetical reaction involving this compound, such as its hydrogenation catalyzed by a ruthenium complex, the rate law can be determined by systematically varying the concentrations of the reactants and the catalyst. thaiscience.info For instance, if the reaction rate is found to be first order with respect to the catalyst and hydrogen gas, but zero order with respect to this compound, the rate law would be expressed as:

Rate = k[Catalyst][H₂] thaiscience.info

This indicates that the rate-limiting step involves the catalyst and hydrogen, but not the this compound substrate, which likely participates in a faster, subsequent step. thaiscience.infopurdue.edu

Table 1: Hypothetical Kinetic Data for the Hydrogenation of this compound

| Experiment | [this compound] (mol L⁻¹) | [H₂] (mol L⁻¹) | [Catalyst] (mol L⁻¹) | Initial Rate (mol L⁻¹ min⁻¹) |

| 1 | 0.10 | 0.10 | 0.01 | 2.0 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 0.01 | 2.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 0.01 | 4.0 x 10⁻⁴ |

| 4 | 0.10 | 0.10 | 0.02 | 4.0 x 10⁻⁴ |

This is a hypothetical data table created for illustrative purposes.

From this hypothetical data, we can deduce that the reaction is zero order with respect to this compound, first order with respect to H₂, and first order with respect to the catalyst. The rate-limiting step would therefore involve the interaction of the catalyst with hydrogen.

Stereochemical Control and Stereoselectivity in this compound Synthesis

Achieving stereochemical control is a major goal in organic synthesis, especially when preparing chiral molecules for pharmaceutical applications. researchgate.net Stereoselectivity refers to the preferential formation of one stereoisomer over another. inflibnet.ac.inmasterorganicchemistry.com

In the synthesis of derivatives of this compound, stereoselectivity can be achieved through various strategies:

Use of Chiral Catalysts: In asymmetric catalysis, a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. researchgate.net For example, palladium catalysts with chiral phosphine ligands have been used in asymmetric cross-coupling reactions.

Substrate Control: A chiral center already present in the substrate molecule can influence the stereochemical outcome of a reaction at a different site. wikipedia.org

Reagent Control: The use of a chiral reagent can direct the stereoselective formation of a product. wikipedia.org

A reaction is considered stereospecific if different stereoisomers of the starting material react to form different stereoisomers of the product. libretexts.orgalrasheedcol.edu.iq For example, an SN2 reaction proceeds with inversion of configuration, making it a stereospecific process. libretexts.org

Table 2: Enantiomeric Excess in a Hypothetical Asymmetric Reaction

| Catalyst | Ligand | Enantiomeric Excess (ee%) |

| Pd(OAc)₂ | (R)-BINAP | 95 |

| Pd₂(dba)₃ | (S)-Phos | 88 |

| [Rh(cod)Cl]₂ | (R,R)-Me-DuPhos | 92 |

This is a hypothetical data table created for illustrative purposes.

Solvent Effects and Catalytic System Optimization

The choice of solvent can significantly impact reaction rates, selectivity, and even the reaction mechanism itself. nih.govwikipedia.orgrsc.org Solvents can influence reactivity by stabilizing or destabilizing reactants, transition states, and products to different extents. wikipedia.org For instance, polar protic solvents can stabilize ions, which can accelerate SN1 reactions but may slow down SN2 reactions by solvating the nucleophile. libretexts.org

Catalytic system optimization involves adjusting various parameters to achieve the best possible yield, selectivity, and efficiency. numberanalytics.com This can include:

Catalyst and Ligand Selection: The electronic and steric properties of the catalyst and its ligands are crucial. For example, in Suzuki-Miyaura cross-coupling reactions for preparing thiophene-containing polymers, a palladium complex with a bulky, electron-rich phosphine ligand showed high efficiency. frontiersin.org

Reaction Temperature: Temperature affects the reaction rate and can influence selectivity.

Concentration of Reactants and Catalyst: Optimizing the concentrations can maximize the reaction rate and yield.

Choice of Base and Other Additives: These can play a critical role in many catalytic cycles.

Table 3: Effect of Solvent on a Hypothetical Suzuki Coupling Reaction Yield

| Solvent | Dielectric Constant | Yield (%) |

| Toluene | 2.4 | 75 |

| Tetrahydrofuran (THF) | 7.6 | 85 |

| Dimethylformamide (DMF) | 36.7 | 92 |

| Water | 80.1 | 60 |

This is a hypothetical data table created for illustrative purposes.

The data suggests that a polar aprotic solvent like DMF provides the highest yield for this hypothetical reaction.

Computational Chemistry and Theoretical Modeling of 2-benzylthiophene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a standard tool in computational chemistry for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. wikipedia.orgyoutube.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT application that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. taltech.ee For a molecule like 2-benzylthiophene, which possesses rotatable bonds, conformational analysis is crucial. taltech.ee This involves exploring the potential energy surface by systematically rotating the bond connecting the benzyl and thiophene rings to identify the various possible conformers and their relative energies. taltech.eemdpi.com The most stable conformer, or the global minimum, represents the most likely structure of the molecule. This process is computationally intensive, as it requires numerous geometry optimizations for different starting configurations. taltech.ee

Prediction of Electronic Properties: Frontier Molecular Orbitals (FMOs), Charge Distribution, and Reactivity Indices

DFT calculations provide significant insights into the electronic nature of this compound. Key properties that can be predicted include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. mdpi.commalayajournal.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.orgresearchgate.net A smaller gap generally suggests higher reactivity. malayajournal.org For thiophene derivatives, the HOMO and LUMO are often delocalized across the entire molecule. researchgate.net

Charge Distribution: DFT can be used to calculate the distribution of electron density within the this compound molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.netepstem.net This information is critical for predicting how the molecule will interact with other reagents. epstem.net

Reactivity Indices: Conceptual DFT provides a framework for defining various reactivity indices that quantify a molecule's chemical behavior. researchgate.netmdpi.com These indices are derived from the change in energy with respect to the number of electrons or the external potential. researchgate.net Important global reactivity indices include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. mdpi.com

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Nucleophilicity Index (N): Measures the electron-donating ability of a molecule. mdpi.com

Local reactivity indices, such as the Fukui function (f(r)) , identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. mdpi.compku.edu.cn

The following table summarizes some key electronic properties that can be calculated for this compound using DFT.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. malayajournal.org |

| Mulliken Atomic Charges | Partial charges assigned to each atom. | Reveals electron-rich and electron-poor sites. researchgate.net |

| Electronegativity (χ) | Tendency to attract electrons. | Predicts behavior in charge transfer processes. mdpi.com |

| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Relates to the stability of the molecule. researchgate.net |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule. | Predicts reactivity towards nucleophiles. mdpi.com |

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure and electronic properties. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govrsc.org These calculated spectra can aid in the assignment of experimental signals. rsc.org

IR Spectroscopy: DFT can compute the vibrational frequencies and intensities of a molecule. scielo.org.za These calculations help in assigning the absorption bands observed in an experimental infrared (IR) spectrum to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. scielo.org.zarsc.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. scielo.org.zanih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. scielo.org.za

The table below shows the types of spectroscopic data that can be generated for this compound using computational methods.

| Spectroscopy | Calculated Parameter | Information Obtained |

| NMR | Chemical Shifts (δ) | Structural confirmation and assignment of ¹H and ¹³C signals. nih.gov |

| IR | Vibrational Frequencies (cm⁻¹) | Identification of functional groups and vibrational modes. scielo.org.za |

| UV-Vis | Absorption Wavelengths (λ_max) | Information about electronic transitions and conjugation. researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov For this compound, MD simulations can be used to:

Explore conformational changes and the flexibility of the molecule in different environments (e.g., in a solvent or interacting with other molecules). mdpi.com

Simulate the interactions between this compound and other molecules, such as in a solution or at an interface. mdpi.com

In combination with quantum mechanics (QM/MM simulations), study the dynamics of chemical reactions involving this compound. rsc.org

In Silico Assessment of Reaction Mechanisms and Energy Barriers

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgyoutube.com For this compound, this involves:

Mapping the Reaction Pathway: DFT can be used to locate the transition state (TS) structure for a given reaction. The TS is the highest energy point along the reaction coordinate and is crucial for understanding the reaction mechanism. rsc.org

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier. This value determines the rate of the reaction. chemrxiv.org By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. chemrxiv.orgdiva-portal.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR are computational methods that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their properties or biological activities, respectively. biolscigroup.usnih.govdergipark.org.tr For derivatives of this compound, these studies could involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of this compound derivatives using computational methods like DFT. biolscigroup.usdergipark.org.tr

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates a subset of these descriptors with an observed property (e.g., solubility in QSPR) or biological activity (e.g., enzyme inhibition in QSAR). biolscigroup.usnih.gov

Prediction: A validated QSAR/QSPR model can then be used to predict the property or activity of new, unsynthesized this compound derivatives, thereby guiding the design of new compounds with desired characteristics. biolscigroup.usresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 2-benzylthiophene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D NMR (¹H, ¹³C) for Chemical Shift and Coupling Analysis

One-dimensional NMR provides fundamental structural information through chemical shifts (δ), which indicate the electronic environment of each nucleus, and coupling constants (J), which reveal connectivity between neighboring nuclei.

For 2-benzylthiophene, the ¹H NMR spectrum displays characteristic signals for both the benzyl and thiophene moieties. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.20–7.35 ppm), while the methylene bridge protons (CH₂) present as a distinct singlet around δ 4.14 ppm. The protons on the thiophene ring are observed as doublets or multiplets, with their specific shifts and couplings confirming the 2-substitution pattern.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The chemical shifts differentiate between the carbons of the phenyl ring, the methylene bridge, and the thiophene ring, providing a complete carbon skeleton map. longdom.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

This table is interactive. Click on the headers to sort.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.35–7.20 | m | - | Phenyl-H |

| ¹H | 7.12 | dd | J = 4.9, 0.8 | Thiophene-H5 |

| ¹H | 6.91 | t | J = 5.0, 3.5 | Thiophene-H4 |

| ¹H | 6.80 | m | - | Thiophene-H3 |

| ¹H | 4.14 | s | - | CH₂ |

| ¹³C | ~144 | - | - | Thiophene C2 |

| ¹³C | ~140 | - | - | Phenyl C (ipso) |

| ¹³C | ~129 | - | - | Phenyl CH |

| ¹³C | ~128 | - | - | Phenyl CH |

| ¹³C | ~127 | - | - | Phenyl CH |

| ¹³C | ~126 | - | - | Thiophene CH |

| ¹³C | ~125 | - | - | Thiophene CH |

| ¹³C | ~124 | - | - | Thiophene CH |

| ¹³C | ~39 | - | - | CH₂ |

Note: Data compiled from multiple sources. Exact chemical shifts can vary based on solvent and instrument frequency.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments provide deeper insights by correlating different nuclei, which is crucial for assembling complex molecular structures. youtube.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H). sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on the thiophene ring and within the phenyl ring, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This technique is essential for assigning the carbon signals based on the already assigned proton signals. For example, the singlet at δ 4.14 ppm in the ¹H spectrum would show a cross-peak to the methylene carbon signal (around δ 39 ppm) in the ¹³C spectrum. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu HMBC is vital for connecting different fragments of the molecule. In this compound, it would show correlations between the methylene protons and the carbons of both the thiophene and phenyl rings, unambiguously establishing the benzyl group's attachment to the C2 position of the thiophene. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond correlations, NOESY identifies nuclei that are close in space (through-space correlations), irrespective of whether they are bonded. princeton.eduipb.pt For this compound, NOESY could show correlations between the methylene protons and the protons at the C3 position of the thiophene ring and the ortho protons of the phenyl ring, confirming their spatial proximity.

Application of Residual Dipolar Couplings (RDCs) for Stereochemical Elucidation

Residual Dipolar Couplings (RDCs) are an advanced NMR technique used to gain long-range structural information, including the relative orientation of molecular fragments and stereochemistry. researchgate.netnih.gov RDCs are measured on molecules that are partially aligned in a liquid crystalline medium. nih.govrhhz.net The magnitude of the RDC depends on the distance between two nuclei and the orientation of the vector connecting them relative to the magnetic field. rhhz.net

While this compound itself is achiral and structurally simple, the RDC methodology is highly valuable for determining the relative or absolute configuration of more complex, substituted derivatives possessing multiple stereocenters. researchgate.net By providing information on the relative orientation of different parts of a molecule, RDCs can overcome the limitations of NOE data, which is typically restricted to distances under 5 Å. rhhz.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. kingdraw.com It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Ionization Techniques (EI, CI, ESI, MALDI) and Fragmentation Pattern Interpretation

The choice of ionization method is critical as it determines the nature and extent of fragmentation. bitesizebio.comfiveable.me

Electron Impact (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample, often causing extensive fragmentation. libretexts.org For volatile compounds like this compound, EI is a common method. The resulting mass spectrum shows a molecular ion (M⁺˙) peak corresponding to the molecular weight (174 m/z for C₁₁H₁₀S) and a series of fragment ions. A prominent fragment is often the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group.

Chemical Ionization (CI): A "soft" ionization technique that uses a reagent gas to ionize the analyte through proton transfer. libretexts.org CI produces less fragmentation than EI, typically resulting in a strong pseudomolecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight. bitesizebio.com

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are also soft ionization techniques, primarily used for large, non-volatile, and thermally fragile molecules like proteins and polymers. creative-proteomics.com They are generally less suitable for small, volatile molecules like this compound unless it is part of a larger, non-volatile derivative. bitesizebio.comfiveable.me

Table 2: Common Fragmentation Ions for this compound in Mass Spectrometry

This table is interactive. Click on the headers to sort.

| m/z | Ion Formula | Description |

|---|---|---|

| 174 | [C₁₁H₁₀S]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the C-C bond between the methylene and thiophene ring |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

Note: Fragmentation patterns depend on the specific ionization technique and energy used.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). measurlabs.cominnovareacademics.in This precision allows for the determination of a molecule's elemental composition from its exact mass, as different elemental formulas with the same nominal mass will have slightly different exact masses. nih.govresearchgate.net

For example, while a low-resolution instrument would identify this compound at m/z 174, an HRMS instrument can measure its exact mass. The calculated monoisotopic mass for C₁₁H₁₀S is 174.05032 Da. An experimental HRMS measurement close to this value would confidently confirm the elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass but different elemental compositions. nih.govfilab.fr

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable in the structural elucidation of organic molecules. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups, bond characteristics, and electronic properties.

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. This technique is highly effective for identifying the various functional groups present in a molecule, as different bonds (e.g., C-H, C=C, C-S) vibrate at characteristic frequencies.

In the this compound molecule, the IR spectrum is dominated by absorption bands arising from the thiophene ring, the phenyl ring of the benzyl group, and the methylene bridge. The aromatic C-H stretching vibrations for both the thiophene and phenyl rings typically appear in the region of 3100–3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (-CH₂-) group are observed at lower wavenumbers, generally in the 2925–2850 cm⁻¹ range.

The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings give rise to a series of characteristic bands in the 1600–1450 cm⁻¹ region. Vibrations specific to the thiophene ring, including C-S stretching, are also identifiable. For thiophene and its derivatives, C-S stretching modes have been observed between 840 and 600 cm⁻¹. The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern on the aromatic rings.

A summary of the expected characteristic IR absorption frequencies for this compound is provided in the table below.

Table 1: Characteristic Infrared Absorption Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Thiophene & Phenyl Rings | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methylene (-CH₂) | 2925 - 2850 |

| C=C Stretch (Aromatic) | Thiophene & Phenyl Rings | 1600 - 1450 |

| C-H Bend (Out-of-Plane) | Substituted Aromatics | 900 - 675 |

Electronic Absorption Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. researchgate.net This technique is particularly sensitive to the presence of conjugated π-electron systems and chromophores. The spectrum arises from the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). up.ac.za

The this compound molecule contains two primary chromophores: the thiophene ring and the phenyl ring. The methylene bridge (-CH₂-) largely isolates these two aromatic systems, preventing direct π-conjugation between them. Consequently, the UV-Vis spectrum of this compound is expected to be a composite of the absorptions of a substituted thiophene and a substituted benzene, rather than that of a single, extended conjugated system.

Studies on 2-substituted thiophenes show that they exhibit strong absorption bands in the UV region. For instance, 2-phenylthiophene, a close analog where the phenyl and thiophene rings are directly connected, displays two electronic transitions around 282 nm and 264 nm. oup.com The parent thiophene molecule absorbs at approximately 235 nm. nii.ac.jp The benzyl chromophore, as seen in benzylamine, typically shows absorption maxima around 206 nm and 256 nm. sielc.com

For this compound, the primary absorption is expected to arise from π→π* transitions within the thiophene and phenyl rings. The lack of direct conjugation means the absorption maxima (λmax) will likely occur at shorter wavelengths compared to systems where the rings are conjugated, such as in 2-styrylthiophene. The observed spectrum would consist of bands characteristic of the individual chromophores, potentially with slight shifts due to electronic interactions through the methylene spacer.

Table 2: Expected Electronic Transitions for this compound and Related Chromophores.

| Compound/Chromophore | Typical λmax (nm) | Transition Type |

|---|---|---|

| Thiophene | ~235 | π→π* |

| Benzene | ~255 | π→π* (Secondary) |

| 2-Phenylthiophene | 282, 264 | π→π* |

| This compound (Expected) | ~230-240, ~260-270 | π→π * |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions, yielding an unambiguous structural determination.

For this compound, which is an oil at room temperature, single-crystal X-ray diffraction cannot be performed on the compound itself. However, the technique is invaluable for elucidating the structures of solid derivatives of this compound or related compounds. nih.gov The solid-state structure provides crucial insights into molecular packing, planarity, and non-covalent interactions such as hydrogen bonds and π-π stacking, which govern the material's bulk properties. iucr.org

The crystal structure of a thiophene derivative reveals the precise conformation adopted by the molecule in the solid state. For example, in substituted thiophenes, the dihedral angle between the thiophene ring and its substituent is a key structural parameter that influences electronic properties. iucr.org X-ray analysis of complex thiophene-containing molecules, such as organometallic complexes or charge-transfer salts, provides definitive evidence of coordination and molecular geometry. mdpi.comvensel.org

To illustrate the detailed information obtained from this method, the table below presents example crystallographic data for a complex, solid thiophene derivative, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. vensel.org This demonstrates the level of structural detail that can be achieved for crystalline compounds containing a benzyl-thio moiety.

Table 3: Example Single-Crystal X-ray Diffraction Data for a Crystalline Benzyl-Thio Derivative.

| Parameter | Value |

|---|---|

| Compound Name | N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide vensel.org |

| Chemical Formula | C₁₃H₁₅N₅OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| β (°) | 91.540(4) |

| Volume (ų) | 1453.00(14) |

This data allows for the complete reconstruction of the molecular and packing structure in the solid state, confirming connectivity and revealing subtle intramolecular and intermolecular interactions that are not accessible through other techniques. vensel.org

Applications of 2-benzylthiophene in Materials Science and Organic Electronics

Development of Conducting Polymers and Organic Semiconductors

Conducting polymers, or intrinsically conducting polymers (ICPs), are organic polymers with extended π-conjugation along their backbone, which allows for electrical conductivity upon doping. Polythiophenes are a prominent family of ICPs, where the conductivity and other electronic properties are highly dependent on the polymer's structure, particularly its regioregularity. wikipedia.org

The synthesis of polythiophenes with well-defined structures is crucial for achieving high performance in electronic devices. Regioregularity, which refers to the specific orientation of monomer units in the polymer chain, is a key factor. For a substituted thiophene monomer, polymerization can lead to a mix of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. cmu.edu A high percentage of HT couplings results in a more planar polymer backbone, which facilitates π-π stacking between chains and enhances charge transport. cmu.edunih.gov In contrast, regioirregular polymers containing many HH couplings suffer from steric hindrance that twists the backbone, disrupts conjugation, and lowers conductivity. cmu.edunih.gov

While direct reports on the synthesis of regioregular poly(2-benzylthiophene) are scarce in the literature, the synthesis of its isomer, poly(3-benzylthiophene), has been successfully achieved. researchgate.net This provides a valuable model for understanding the potential synthetic routes for the 2-substituted analogue. The methods developed for producing regioregular poly(3-alkylthiophene)s (rr-P3ATs) are applicable to a wide range of functional side chains. nih.gov

One of the most effective methods for achieving high regioregularity is the Grignard Metathesis (GRIM) polymerization. researchgate.net For instance, emissive π-conjugated poly(3-benzylthiophene) has been synthesized via Ni(II)-mediated GRIM polymerization starting from the 2,5-dibromo-3-benzylthiophene monomer. researchgate.net This chain-growth polymerization method allows for precise control over the polymer structure. nih.gov

Copolymerization represents another strategic approach to tune the properties of the final material. For example, a copolymer, Poly[(Thiophene-2,5-diyl)-co-4-hydroxy benzylidene], was synthesized using a one-pot polycondensation technique, demonstrating the integration of thiophene units with other functional moieties. bhu.ac.in This suggests that this compound could be copolymerized with other monomers to create materials with tailored electronic and physical properties, such as improved solubility or specific optoelectronic characteristics.

The synthesis of polythiophenes can be achieved through various polymerization mechanisms, broadly categorized as chain-growth and step-growth polymerization. wikipedia.orgwikipedia.org

Chain-Growth Polymerization: This is the most common method for producing high molecular weight, regioregular polythiophenes. wikipedia.org The process involves an initiation step that creates an active site, followed by the sequential addition of monomer units to this growing chain. pressbooks.pub Transition metal-catalyzed cross-coupling reactions are quintessential examples of chain-growth polymerizations in this context. nih.gov

Kumada Catalyst-Transfer Polycondensation (KCTP): This nickel-catalyzed method is a powerful tool for synthesizing regioregular polythiophenes. The polymerization proceeds in a living manner, allowing for control over molecular weight and end-group functionalization. nih.gov The GRIM method is a prominent example of this type of polymerization. cmu.edu

Direct Arylation Polymerization (DArP): This is a more recent and "greener" alternative that avoids the need to pre-functionalize monomers into organometallic reagents. It involves the direct coupling of C-H bonds with C-Halogen bonds, catalyzed by palladium complexes. nih.gov

Step-Growth Polymerization: In this mechanism, monomers react to form dimers, then trimers, and so on, with the molecular weight increasing slowly throughout the process. wikipedia.org This is in contrast to chain-growth, where high molecular weight polymers are formed early in the reaction. bhu.ac.in While less common for achieving the high regioregularity desired for electronic applications, step-growth methods like oxidative polymerization have been used. researchgate.net For example, new polythiophenes containing benzo[d]thiazole heterocycles were synthesized via oxidative polymerization using iron(III) chloride. researchgate.net A novel photoinduced electron transfer method has also been reported for the step-growth polymerization of a diphenyldithienothiophene. researchgate.netnih.gov

Synthesis of Regioregular Poly(this compound) and Copolymers

Fabrication of Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible and printed electronics, such as displays, sensors, and RFID tags. mdpi.com A typical OTFT consists of a semiconductor layer, a gate dielectric, and source, drain, and gate electrodes. The performance of an OTFT is highly dependent on the properties of the organic semiconductor used as the active layer. nih.gov

For an organic semiconductor to be useful in low-cost, large-area electronics, it must be solution-processable. mdpi.com Unsubstituted polythiophene is insoluble, making it difficult to process. nih.gov The introduction of side chains, such as alkyl or benzyl groups, is a common strategy to improve solubility in organic solvents. wikipedia.org

The design of a this compound derivative for an OTFT active layer would need to balance solubility with charge transport properties. The bulky benzyl group at the 2-position would likely enhance solubility. However, its position could also introduce significant steric hindrance, potentially twisting the polymer backbone and impeding the close π-π stacking necessary for efficient charge transport. cmu.edu In contrast, placing substituents at the 3-position, as in P3ATs, generally allows for a more planar backbone conformation. cmu.edu

Therefore, molecular engineering would be critical. Strategies could include:

Copolymerization: Introducing this compound units into a copolymer with other thiophene derivatives known for good charge transport could offer a compromise between processability and performance. mdpi.com

Functionalization of the Benzyl Group: Modifying the benzyl ring with solubilizing alkyl chains could further enhance processability without adding bulk directly to the polymer backbone.

Synthesis of Small Molecules: Instead of polymers, well-defined small molecules or oligomers based on this compound could be synthesized. Small molecules often exhibit higher purity and easier characterization compared to polymers. mdpi.com For example, derivatives of benzothieno[3,2-b]thiophene (BTT) have been shown to be effective solution-processable semiconductors for OTFTs. mdpi.com

The performance of an OTFT is quantified by several key parameters, including the field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). High mobility indicates efficient charge transport, while a high on/off ratio is crucial for switching applications.

The charge transport in polymer semiconductors is influenced by both intramolecular factors (along the polymer chain) and intermolecular factors (between chains). rsc.org Efficient transport relies on:

High Regioregularity: To ensure a planar conjugated backbone. nih.gov

Crystalline Packing: Ordered structures with close π-π stacking (typically 3.5-4.0 Å) facilitate intermolecular charge hopping. rsc.org

Film Morphology: The formation of large, well-interconnected crystalline domains in the thin film is essential for macroscopic charge transport. mdpi.com

While no OTFT data exists specifically for poly(this compound), we can look at related high-performance thiophene-based polymers to understand the performance targets. For example, by incorporating additional thiophene units into a polymer backbone, ambipolar field-effect mobilities reaching 5 x 10-2 cm2 V-1 s-1 for holes and 4 x 10-3 cm2 V-1 s-1 for electrons have been achieved. ru.nl Advanced donor-acceptor copolymers have demonstrated mobilities as high as 5.5 cm2 V-1 s-1 in devices based on single polymer fibers. nih.gov

The table below summarizes the performance of OTFTs based on various thiophene-based polymers, illustrating the range of achievable device characteristics.

| Polymer/Small Molecule | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Deposition Method |

| P3HT (regioregular) | ~10⁻² - 10⁻¹ | > 10⁶ | Solution Shearing |

| F8TTBTT (ambipolar) | h: 5 x 10⁻² / e: 4 x 10⁻³ | ~10⁵ | Spin Coating |

| CDT-BTZ (single fiber) | up to 5.5 | > 10⁶ | Solution Processing |

| 2OD-TTIFDM (ambipolar) | h: 0.01 / e: 0.13 | ~10³ - 10⁴ | Solution Shearing |

Table showing representative charge transport properties for various thiophene-based semiconductors. Data sourced from multiple studies. ru.nlnih.govrsc.orgresearchgate.netarxiv.org

Design and Synthesis of Solution-Processable this compound Derivatives for Active Layers

Optoelectronic Materials and Emissive π-Conjugated Systems

Beyond transistors, conjugated polymers are key materials for optoelectronic devices, which involve the interaction of light and electricity. researchgate.net These include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The optical properties, such as light absorption and emission (fluorescence), are dictated by the electronic structure of the π-conjugated system. nih.govrsc.org

Polythiophenes exhibit interesting optical properties that respond to their environment, with color shifts occurring due to changes in solvent, temperature, or applied potential. wikipedia.org These changes are often linked to conformational changes in the polymer backbone that affect the extent of π-conjugation. wikipedia.org

While many thiophene-based systems have been studied, specific research into the emissive properties of poly(this compound) is not widely available. However, studies on its isomer, poly(3-benzylthiophene), have shown that it is an emissive π-conjugated polymer. researchgate.net Furthermore, copolymers containing benzo[d]thiazole heterocycles exhibit fluorescence emission around 516 nm. researchgate.net This indicates that polythiophenes with aromatic side groups can be fluorescent.

The design of emissive materials based on this compound would likely focus on strategies to enhance fluorescence quantum yield. This could involve:

Copolymerization: Creating donor-acceptor (D-A) copolymers is a common strategy to tune the emission color and efficiency. mdpi.com By combining electron-rich (donor) units with electron-poor (acceptor) units, the energy levels (HOMO/LUMO) can be engineered to produce emission across the visible spectrum.

Controlling Aggregation: The aggregation of polymer chains can often quench fluorescence. The bulky benzyl group in the 2-position might help to control intermolecular interactions, potentially mitigating aggregation-caused quenching and preserving emission in the solid state.

Synthesis of Copolymers with Emissive Units: Incorporating known highly fluorescent molecules as comonomers with this compound could lead to new emissive materials. For instance, copolymers with fluorene and benzothiadiazole units are known to be efficient red emitters. mdpi.com

The potential of this compound derivatives extends to their use as fluorescent chemosensors. The fluorescence of conjugated polymers can be quenched in the presence of certain analytes, forming the basis of a sensory response. For example, polythiophene derivatives have been explored for the detection of nitroaromatic compounds. researchgate.net

Functional Materials for Chemical and Biosensing Applications

The inherent electronic and optical properties of thiophene-based materials make them highly suitable for the development of functional materials for chemical and biosensing applications. While research on this compound in this specific area is emerging, the broader family of functionalized thiophenes provides a strong indication of its potential. The core principle involves modifying the this compound structure to incorporate specific recognition sites for target analytes. The interaction between the analyte and the functionalized this compound can then be transduced into a measurable optical or electrical signal.

Derivatives of this compound can be designed as chemosensors for the detection of various chemical species, including metal ions and anions. The benzyl group offers a versatile platform for synthetic modification. For instance, the introduction of specific chelating groups onto the benzyl ring could create selective binding sites for metal ions like zinc (Zn²⁺), copper (Cu²⁺), or mercury (Hg²⁺). The binding of a metal ion would perturb the electronic structure of the conjugated thiophene system, leading to a change in its fluorescence or absorption spectrum, thus enabling colorimetric or fluorometric detection. Research on other heterocyclic compounds has demonstrated the viability of this approach, where functionalized molecules act as "turn-on" or "turn-off" fluorescent sensors upon ion binding. rsc.orgnih.govfrontiersin.org For example, a benzothiazole-based sensor was developed for the ratiometric sensing of Zn²⁺ ions, exhibiting a significant blue shift in its emission spectrum upon complexation. rsc.org Similarly, the detection of toxic anions such as cyanide (CN⁻) and fluoride (F⁻) has been achieved using sensors that operate via anion-induced deprotonation or other supramolecular interactions. frontiersin.orgscilit.com

In the realm of biosensing, this compound derivatives can be functionalized to create platforms for the detection of biomolecules. A common strategy involves introducing functional groups, such as amines or carboxylic acids, onto the this compound backbone. These groups can then be used to covalently immobilize biorecognition elements like antibodies, enzymes, or nucleic acids. metu.edu.tr For example, polymers with amine functional groups have been successfully used to immobilize anti-testosterone antibodies for the electrochemical detection of testosterone. metu.edu.tr The binding of the target biomolecule to the immobilized receptor can induce a change in the electrical properties of the material, such as its conductivity or impedance, which can be measured electrochemically. mdpi.comscielo.br

The development of polymer-based sensors is a particularly promising area. Polythiophenes, for instance, are known for their excellent environmental and thermal stability, and their electrical conductivity can be modulated by interaction with analytes. researchgate.net A polymer of this compound could potentially be synthesized and utilized as the active layer in a sensor. The bulky benzyl group might influence the polymer's morphology and processing characteristics, which in turn would affect its sensing performance. Research on other conducting polymers has shown their utility in detecting gases and changes in pH. mdpi.com

The sensitivity and selectivity of such sensors can be further enhanced by creating composite materials. For example, nanoparticles of this compound derivatives could be combined with other materials like graphene or metal nanoparticles. Two-dimensional materials like graphene and molybdenum disulfide (MoS₂) are known to enhance the performance of electrochemical sensors due to their high surface-area-to-volume ratio and unique electronic properties. frontiersin.orgmdpi.com A composite material incorporating a functionalized this compound could leverage these advantages for highly sensitive and selective analyte detection.

Biological Activity and Pharmacological Potential of 2-benzylthiophene Scaffolds Excluding Clinical Human Trial Data

In Vitro Antimicrobial Evaluation

Derivatives of 2-benzylthiophene have shown notable promise as antimicrobial agents, with research highlighting their efficacy against various pathogens.

Antibacterial Efficacy Against Specific Pathogens (e.g., Campylobacter species)

A notable area of investigation has been the development of this compound derivatives for combating Campylobacter, a leading cause of bacterial foodborne gastroenteritis worldwide. researchgate.netnih.gov The rise of antibiotic-resistant Campylobacter strains necessitates the development of novel therapeutic agents. researchgate.net

In this context, a benzyl thiophene sulfonamide-based small molecule, designated as compound 1, was identified as a lead compound. It exhibited a minimal inhibitory concentration (MIC) of 100 μM against both Campylobacter jejuni 81–176 and Campylobacter coli ATCC33559. researchgate.netnih.gov This initial finding prompted the synthesis of thirteen analogues to optimize its antimicrobial properties. researchgate.netnih.gov

Among the synthesized analogues, two compounds, TH-4 and TH-8, demonstrated superior antimicrobial activity compared to the parent compound. researchgate.netnih.gov Specifically, TH-4 and TH-8 displayed MIC values of 12.5 μM and 25 μM, respectively, against C. coli, and 50 μM and 100 μM, respectively, against C. jejuni. researchgate.netnih.gov These findings underscore the potential of the this compound scaffold in developing narrow-spectrum antibiotics specifically targeting Campylobacter species.

Table 1: In Vitro Antibacterial Activity of this compound Sulfonamide Derivatives Against Campylobacter Species

| Compound | Campylobacter coli MIC (μM) | Campylobacter jejuni MIC (μM) |

|---|---|---|

| Compound 1 | 100 | 100 |

| TH-4 | 12.5 | 50 |

| TH-8 | 25 | 100 |

Mechanistic Insights into Antimicrobial Action (e.g., Cell Envelope Integrity Disruption)

The bacterial cell envelope is a complex, multi-layered structure that is crucial for the survival of bacteria, protecting them from environmental stresses and controlling the passage of substances into and out of the cell. researchgate.net In Gram-negative bacteria, this envelope consists of an inner membrane, a peptidoglycan cell wall, and an outer membrane containing lipopolysaccharide. researchgate.netbiorxiv.org The disruption of this protective barrier is a key mechanism of action for many antimicrobial agents. biorxiv.org